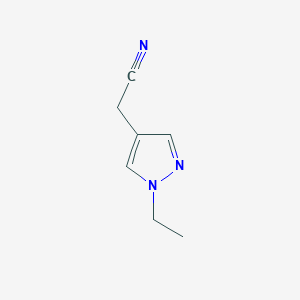
(1-乙基-1H-吡唑-4-基)乙腈
描述
2-(1-Ethyl-1H-pyrazol-4-yl)acetonitrile is a chemical compound that belongs to the pyrazole family. Pyrazoles are a class of heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.
科学研究应用
2-(1-Ethyl-1H-pyrazol-4-yl)acetonitrile has a wide range of applications in scientific research:
作用机制
Target of Action
Pyrazole-bearing compounds, which include (1-ethyl-1h-pyrazol-4-yl)acetonitrile, are known for their diverse pharmacological effects . They have been evaluated for their antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been shown to interact with their targets, leading to changes that result in their pharmacological effects .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biochemical pathways, leading to their downstream effects .
Result of Action
It’s known that pyrazole derivatives can have various effects at the molecular and cellular level .
生化分析
Biochemical Properties
(1-Ethyl-1H-pyrazol-4-yl)acetonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds . The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction. Additionally, (1-Ethyl-1H-pyrazol-4-yl)acetonitrile can bind to proteins involved in cell signaling pathways, thereby influencing cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of (1-Ethyl-1H-pyrazol-4-yl)acetonitrile in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that (1-Ethyl-1H-pyrazol-4-yl)acetonitrile is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors such as light and heat can lead to gradual degradation. Long-term studies have indicated that (1-Ethyl-1H-pyrazol-4-yl)acetonitrile can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activities.
Metabolic Pathways
(1-Ethyl-1H-pyrazol-4-yl)acetonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have distinct biological activities . Enzymes such as cytochrome P450 play a critical role in the metabolism of (1-Ethyl-1H-pyrazol-4-yl)acetonitrile, influencing its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of (1-Ethyl-1H-pyrazol-4-yl)acetonitrile within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific tissues or cellular compartments. This distribution pattern is influenced by factors such as the compound’s lipophilicity, molecular size, and affinity for transport proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1H-pyrazol-4-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazine with acetonitrile derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrazole ring .
Industrial Production Methods
In industrial settings, the production of 2-(1-Ethyl-1H-pyrazol-4-yl)acetonitrile may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
化学反应分析
Types of Reactions
2-(1-Ethyl-1H-pyrazol-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole compounds.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole amines .
相似化合物的比较
Similar Compounds
1-(1H-pyrazol-4-yl)ethanone: Another pyrazole derivative with similar structural features.
4-Acetylpyrazole: Shares the pyrazole ring but differs in the substituent groups.
Hydrazine-coupled pyrazoles: These compounds have additional functional groups attached to the pyrazole ring
Uniqueness
2-(1-Ethyl-1H-pyrazol-4-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-(1-ethylpyrazol-4-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-2-10-6-7(3-4-8)5-9-10/h5-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLILOGEFQBDLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


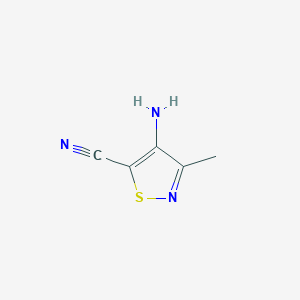
![Spiro[2.3]hexan-4-amine](/img/structure/B1396185.png)
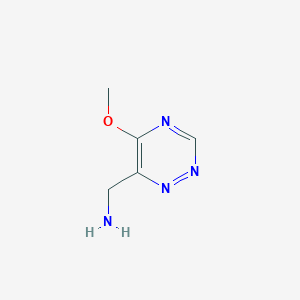

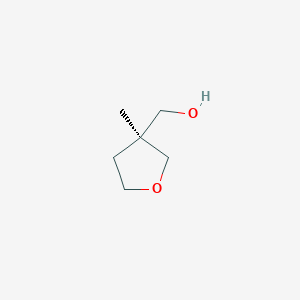

![3-Methyl-7-(trifluoromethyl)pyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1396193.png)



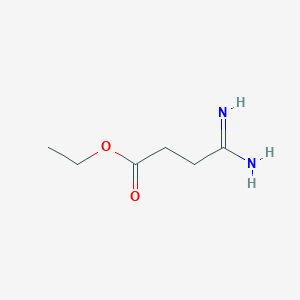
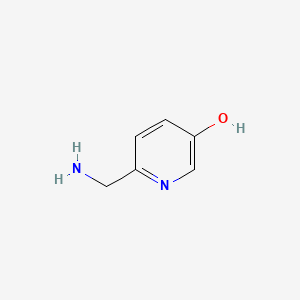
![8-Oxa-5-azaspiro[3.5]nonane](/img/structure/B1396203.png)
![(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1396204.png)
